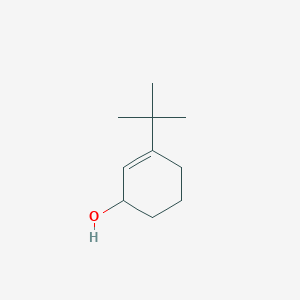![molecular formula C8H17Cl2O3PS B14502644 Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate CAS No. 63878-86-4](/img/structure/B14502644.png)
Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate: is an organophosphorus compound with the molecular formula C8H17Cl2O3PS This compound is characterized by the presence of both chloroethyl and ethylsulfanyl groups attached to a phosphonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Chlorination: One common method involves the chlorination of ethylsulfanyl ethyl phosphonate using thionyl chloride or phosphorus trichloride under controlled conditions. This reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.
Esterification: Another method involves the esterification of 2-chloroethyl phosphonic acid with 2-(ethylsulfanyl)ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate often involves large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols. This can lead to the formation of various derivatives with different functional groups.
Hydrolysis: In the presence of water or aqueous bases, this compound can undergo hydrolysis, resulting in the cleavage of the phosphonate ester bonds and the formation of phosphonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Sodium hydroxide, ammonia, thiols, and other nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphonates.
Hydrolysis: Phosphonic acid derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate is used as a precursor in the synthesis of various organophosphorus compounds. It is also employed in the study of reaction mechanisms involving phosphonate esters.
Biology: In biological research, this compound is used to investigate the effects of organophosphorus compounds on enzyme activity and cellular processes. It serves as a model compound for studying the interactions of phosphonates with biological molecules.
Medicine: this compound has potential applications in the development of pharmaceuticals, particularly as a prodrug that can release active agents upon metabolic activation. Its ability to undergo hydrolysis and substitution reactions makes it a versatile candidate for drug design.
Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and engineering.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate involves its ability to undergo hydrolysis and substitution reactions. Upon entering a biological system, the compound can be hydrolyzed to release phosphonic acid derivatives, which can interact with enzymes and other biomolecules. The chloroethyl groups can also participate in alkylation reactions, leading to the modification of nucleophilic sites in proteins and nucleic acids. These interactions can result in changes in enzyme activity, cellular signaling pathways, and other biological processes.
Comparaison Avec Des Composés Similaires
Bis(2-chloroethyl)sulfide: Also known as mustard gas, this compound is a potent vesicant and alkylating agent. It shares the chloroethyl groups with Bis(2-chloroethyl) [2-(ethylsulfanyl)ethyl]phosphonate but lacks the phosphonate moiety.
Bis(2-chloroethyl)ether: This compound is an ether with two chloroethyl groups. It is less reactive than sulfur mustard but can still undergo similar substitution reactions.
Bis(2-chloroethyl)phosphonate: This compound contains two chloroethyl groups attached to a phosphonate moiety, similar to this compound, but lacks the ethylsulfanyl group.
Uniqueness: this compound is unique due to the presence of both chloroethyl and ethylsulfanyl groups attached to a phosphonate moiety. This combination of functional groups imparts distinct chemical properties, such as the ability to undergo both oxidation and substitution reactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
63878-86-4 |
|---|---|
Formule moléculaire |
C8H17Cl2O3PS |
Poids moléculaire |
295.16 g/mol |
Nom IUPAC |
1-chloro-2-[2-chloroethoxy(2-ethylsulfanylethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C8H17Cl2O3PS/c1-2-15-8-7-14(11,12-5-3-9)13-6-4-10/h2-8H2,1H3 |
Clé InChI |
CEEDMHVPZBKKCV-UHFFFAOYSA-N |
SMILES canonique |
CCSCCP(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


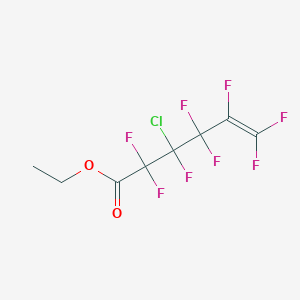
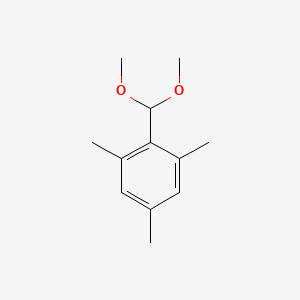
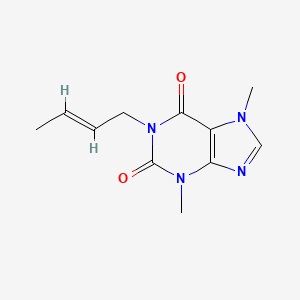
![3-Methylidene-1,3,8,8a-tetrahydroazireno[1,2-b]isoquinoline](/img/structure/B14502583.png)
![4-[(1E)-3-(3-Methyl-1,3-benzothiazol-2(3H)-ylidene)triaz-1-en-1-yl]benzonitrile](/img/structure/B14502591.png)
![lithium;[butyl(phenyl)arsoryl]benzene](/img/structure/B14502600.png)
![Bis{10-[(2-methylacryloyl)oxy]decyl} hexanedioate](/img/structure/B14502606.png)
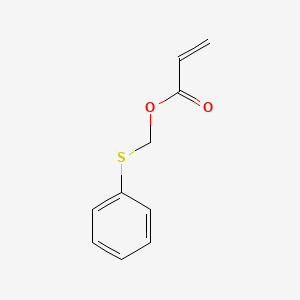
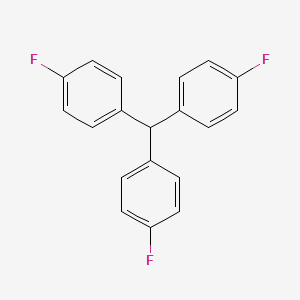
![Dimethyl (4S,5S)-spiro[2.3]hexane-4,5-dicarboxylate](/img/structure/B14502622.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-alpha-chloro-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B14502623.png)
